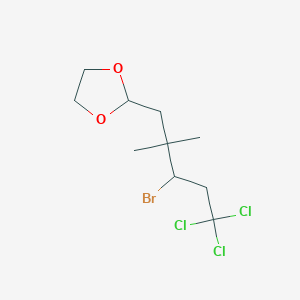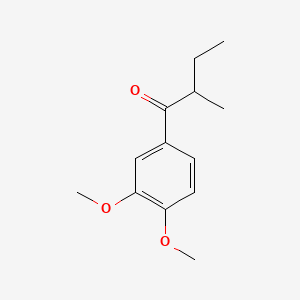
8-Methylnonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylnonan-2-one is an organic compound with the molecular formula C10H20O and a molecular weight of 156.2652 g/mol . It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in fragrance formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Methylnonan-2-one can be synthesized through several methods. One common approach involves the oxidation of secondary alcohols. For instance, 8-methylnonan-2-ol can be oxidized using oxidizing agents such as potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) under acidic conditions . The reaction typically proceeds as follows:
R-CH(OH)-R’+[O]→R-CO-R’+H2O
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic dehydrogenation of secondary alcohols. This process involves passing the alcohol vapor over a metal catalyst, such as copper or platinum, at elevated temperatures. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methylnonan-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group can participate in nucleophilic addition reactions, forming products such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Tertiary alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-Methylnonan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: It serves as a volatile organic compound (VOC) in studies related to plant-microbe interactions.
Medicine: Its derivatives are explored for potential therapeutic properties.
Industry: It is used in the formulation of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 8-Methylnonan-2-one involves its interaction with molecular targets through its carbonyl group. The carbonyl group can form hydrogen bonds with nucleophiles, facilitating various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 8-Methylnonan-1-one
- 10-Methylundecan-2-one
- Decan-2-one
- Undecan-2-one
Comparison: 8-Methylnonan-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a different boiling point, reactivity, and odor profile. For example, 10-Methylundecan-2-one has a longer carbon chain, resulting in a higher boiling point and different olfactory characteristics .
Eigenschaften
CAS-Nummer |
64303-47-5 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
8-methylnonan-2-one |
InChI |
InChI=1S/C10H20O/c1-9(2)7-5-4-6-8-10(3)11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
QVXVZMFDDPTNBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


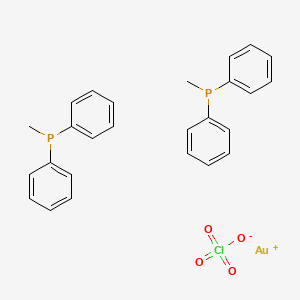
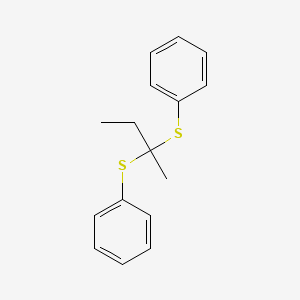

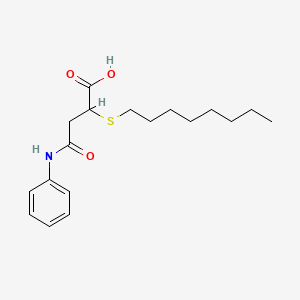
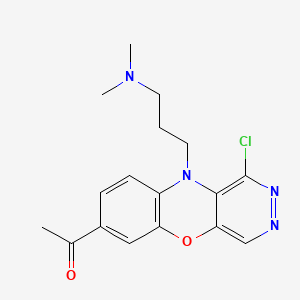

![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

